2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors, such as amidines or ureas, under acidic or basic conditions. The amino group is then introduced through amination reactions, and the final dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride is employed in the study of enzyme mechanisms and inhibition. It can act as a substrate or inhibitor in biochemical assays, providing insights into enzyme function and regulation.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer, infections, and metabolic disorders.
Industry: In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the synthesis of materials, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
2-Amino-3-(5-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride
2-Amino-3-(4-oxo-1H-quinolizin-3-yl)propanoic acid;dihydrochloride
2-Amino-3-(6-oxo-1H-purin-9-yl)propanoic acid;dihydrochloride
Uniqueness: 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride is unique in its structure and reactivity compared to similar compounds. Its pyrimidinone core and amino group provide distinct chemical properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-5(7(12)13)1-4-2-6(11)10-3-9-4;;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOHGFOAYCIFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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